molecular formula C13H14N4O6 B5529113 1-(4-methoxy-3-nitrobenzyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

1-(4-methoxy-3-nitrobenzyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

Cat. No. B5529113
M. Wt: 322.27 g/mol
InChI Key: LJAIOQHSQWOMKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives, including those similar to the specified compound, involves several key steps, such as nitration, azidonation, or the reaction of ethoxycarbonylhydrazones with isocyanates. These methods yield compounds with potential energetic or medicinal applications. For example, energized synthesis utilizing 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione as a primary material through nitration and azidonation under optimal conditions has been documented, indicating the versatility and efficiency of synthesis methods for triazine derivatives (Liu Wei-xiao, 2009).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallographic techniques provides insights into the arrangement of atoms within the compound, contributing to a deeper understanding of its chemical behavior and interactions. For instance, the structure determination of similar compounds like Meldrum's acid derivatives has been performed, illustrating the compound's conformation and the stabilization mechanisms through weak intermolecular interactions (Wulan Zeng, 2014).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, such as the formation of N-(4-methoxy-3-nitrobenzyl) derivatives through the reaction with nitrogen heterocycles. These reactions are crucial for modifying the compound's chemical structure and enhancing its properties for specific applications (A. Harutyunyan, 2016).

Physical Properties Analysis

The physical properties, including thermal behavior and melting points, are vital for understanding the compound's stability and suitability for various applications. Studies on similar triazine derivatives reveal their low melting points and potential use in melt-cast explosives, indicating the importance of physical property analysis in material science (Liu Wei-xiao, 2009).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. The synthesis and characterization of triazine derivatives highlight the versatility of these compounds in chemical synthesis and their potential utility in various scientific fields. For instance, the development of new p-methoxybenzylating agents using triazine derivatives demonstrates their applicability in organic synthesis (Kohei Yamada et al., 2013).

Safety and Hazards

4-Methoxy-3-nitrobenzyl alcohol is classified as a combustible solid . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-methoxy-3-nitrophenyl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O6/c1-14-11(18)15(2)13(20)16(12(14)19)7-8-4-5-10(23-3)9(6-8)17(21)22/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAIOQHSQWOMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6958302

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